Superior Monomer Reactivity in Poly(Arylene Sulfide) Copolymerization vs. 4,4'-Dichlorobiphenyl
In high-temperature polycondensation with sodium sulfide to form copoly(arylene sulfide)s, the reactivity of 4,4'-dibromobiphenyl (DBB) is significantly higher than that of 4,4'-dichlorobiphenyl (DCB) [1]. This reactivity gap is a key differentiating factor for polymerization applications.
| Evidence Dimension | Reactivity order toward thiolate anion |
|---|---|
| Target Compound Data | Highest reactivity (Rank 1st) |
| Comparator Or Baseline | 4,4'-Dichlorobiphenyl (DCB) has moderate reactivity (Rank 2nd); 4-Bromophenyl ether (BPE) has lowest reactivity (Rank 3rd) |
| Quantified Difference | Reactivity order: DBB > DCB > BPE |
| Conditions | Polycondensation with sodium sulfide in NMP at 270-290 °C |
Why This Matters
This higher reactivity allows for more efficient copolymerization with less reactive comonomers (like DCB), enabling the synthesis of high-molecular-weight random copolymers that are difficult to achieve with other dihaloarene pairs [1].
- [1] Kim, J., Kwon, S., Iim, S., & Lee, B. (1999). Synthesis and characterization of copoly(arylene sulfide)s. Journal of Polymer Science Part A: Polymer Chemistry, 37(14), 2311-2317. View Source
